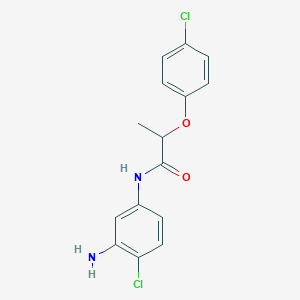

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide

Description

Propriétés

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(4-chlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-11-4-7-13(17)14(18)8-11/h2-9H,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXINKCXJTXJXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide is a synthetic organic compound notable for its potential biological activities. This compound, characterized by its unique molecular structure, has been the subject of various studies aimed at understanding its mechanisms of action and therapeutic potential.

Chemical Structure

- Molecular Formula : C₁₅H₁₄Cl₂N₂O₂

- Molecular Weight : Approximately 345.61 g/mol

- Functional Groups : Contains an amine group, chlorophenyl moieties, and a chlorophenoxy group.

Synthesis

The synthesis of this compound typically involves the amidation reaction between 3-amino-4-chlorophenyl and 4-chlorophenoxy compounds. Common reagents include coupling agents like EDCI and catalysts such as DMAP, usually carried out in organic solvents like dichloromethane at room temperature.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. Research indicates that the compound may exhibit antibacterial and anticancer properties, making it a candidate for further pharmacological exploration.

Antibacterial Activity

Recent studies have demonstrated moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae. The compound's effectiveness was measured using minimum inhibitory concentration (MIC) assays, revealing values ranging from 8 μg/mL to 64 μg/mL against these bacterial strains .

Anticancer Potential

This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies on various cancer cell lines (e.g., MCF-7, A549) reported IC50 values indicating significant cytotoxic effects. For instance, one study found that derivatives of the compound exhibited IC50 values as low as 12.5 µM against MCF-7 cells, demonstrating its potential as an anticancer agent .

Case Studies and Research Findings

- Antimicrobial Studies : A study highlighted the compound's ability to activate ClpP in E. coli, suggesting its potential use in antibiotic development .

- Cytotoxicity Assays : In a comparative study with standard chemotherapeutic agents, this compound exhibited superior cytotoxicity against HeLa cells compared to doxorubicin, with an IC50 value of 2.29 µM .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, disrupting their function and leading to apoptosis in cancer cells .

Comparative Analysis

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| This compound | Antibacterial and Anticancer | 12.5 (MCF-7) |

| Doxorubicin | Standard Chemotherapy Agent | 2.29 |

| EDCI | Coupling Agent for Synthesis | N/A |

Applications De Recherche Scientifique

Medicinal Chemistry

- Anticancer Activity : Research indicates that N-(3-amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide exhibits promising anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated IC50 values as low as 12.5 µM against MCF-7 cells, suggesting its potential as a therapeutic agent in oncology.

- Antibacterial Properties : This compound has been evaluated for its antibacterial activity against pathogens like Neisseria meningitidis and Haemophilus influenzae. Minimum inhibitory concentration (MIC) assays revealed values ranging from 8 μg/mL to 64 μg/mL, indicating moderate effectiveness against these bacterial strains.

- Enzyme Interaction Studies : The compound is being investigated for its role in enzyme interactions and protein binding studies. Its ability to modulate the activity of specific enzymes could lead to new therapeutic strategies for various diseases .

Biological Research

- Cholesteryl Ester Transfer Protein (CETP) Inhibition : this compound has been identified as a potential CETP inhibitor, which is significant for treating dyslipidemia and cardiovascular diseases. CETP plays a crucial role in lipid metabolism, and inhibiting its activity could reduce the risk of atherosclerosis .

- Pharmacological Investigations : The compound is under study for its anti-inflammatory properties and potential use in treating chronic inflammatory conditions. Its structural features may contribute to interactions with inflammatory pathways.

Industrial Applications

- Synthesis of Specialty Chemicals : As an intermediate in organic synthesis, this compound can be utilized to produce more complex organic molecules. Its unique functional groups allow for further chemical modifications, making it valuable in the production of specialty chemicals .

- Material Science : The compound's properties may also lend themselves to applications in material science, particularly in developing new polymers or coatings with enhanced chemical resistance or biological activity.

Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Comparisons

Physicochemical Properties

- Hydrogen Bonding and Crystal Packing: The crystal structure of 3-Chloro-N-(4-methoxyphenyl)propanamide (C₁₀H₁₂ClNO₂) reveals classical N–H···O hydrogen bonds and C–H···O interactions, forming chains along the crystallographic a-axis. The C=O bond length (1.2326 Å) and C(=O)–N bond length (1.3416 Å) are consistent with amide resonance . In contrast, the main compound’s bulkier 4-chlorophenoxy group may hinder similar packing efficiency.

- Conversely, the methyl group in C₁₀H₁₃ClN₂O reduces steric hindrance, favoring solubility in polar solvents.

Notes on Data Limitations

Biological Activity: No direct evidence links the main compound to specific therapeutic or industrial uses. Analog data (e.g., ATF4 inhibition ) are extrapolated.

Missing Physicochemical Data : Key parameters (e.g., melting point, solubility) for the main compound are unavailable in the provided evidence .

Synthetic Details : Evidence lacks explicit synthesis protocols for the main compound, requiring reliance on methods from analogs .

Q & A

Q. What are the recommended synthetic routes for N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with substitution and reduction steps. For example, analogs like N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide are synthesized via substitution under alkaline conditions followed by iron powder reduction in acidic media . To optimize yields:

- Substitution Reactions: Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to enhance nucleophilic displacement.

- Reduction Steps: Replace iron powder with catalytic hydrogenation (H₂/Pd-C) for cleaner reduction and easier purification .

- Condensation: Employ coupling agents like HATU or DCC to facilitate amide bond formation between intermediates and propanamide derivatives .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer: A combination of techniques is critical:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm for chlorophenyl groups) and confirm propanamide backbone signals (e.g., methyl groups at δ 1.5–2.0 ppm) .

- HPLC-MS: Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) matching theoretical masses .

- IR Spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer: Use sequential purification steps:

- Liquid-Liquid Extraction: Separate organic phases using ethyl acetate and aqueous HCl/NaHCO₃ washes to remove unreacted amines or acids .

- Column Chromatography: Employ silica gel with gradients of hexane/EtOAc (e.g., 3:1 to 1:1) to resolve polar byproducts .

- Recrystallization: Use ethanol/water mixtures to obtain high-purity crystals .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

- Methodological Answer: SAR studies require systematic modifications:

- Scaffold Variation: Synthesize analogs with substituted phenoxy groups (e.g., 2,4-dichloro or trifluoromethyl) to assess electronic effects .

- Bioassays: Test inhibitory activity against target enzymes (e.g., bacterial FabI for antimicrobial activity) and correlate substituent effects with IC₅₀ values .

- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with active sites .

Q. What computational methods are suitable for predicting physicochemical properties and stability?

- Methodological Answer: Leverage in silico tools:

- LogP and Solubility: Use ChemAxon or ACD/Labs to estimate partition coefficients and aqueous solubility, critical for bioavailability .

- Degradation Pathways: Apply DFT calculations (Gaussian 09) to model hydrolysis or oxidation under varying pH and temperature .

- Polymorphism Screening: Utilize Mercury software with X-ray diffraction data to predict crystal packing and stability .

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

- Methodological Answer: Address discrepancies through:

- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled reagents to trace unexpected peaks in NMR .

- Kinetic Studies: Monitor reaction progress via in-situ IR or LC-MS to identify intermediates or side reactions .

- Single-Crystal X-ray Diffraction: Resolve ambiguous structures by determining absolute configuration via SHELX-refined crystallography .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

- Methodological Answer: Scale-up requires:

- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., nitro reductions) to improve safety and yield .

- DoE (Design of Experiments): Optimize parameters (temperature, stoichiometry) using response surface methodology .

- PAT (Process Analytical Technology): Use inline FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.